Alpha-Conotoxin MII acetate is a peptide toxin derived from the venom of the marine snail Conus magus. This compound is notable for its potent and selective inhibition of certain nicotinic acetylcholine receptors, specifically those containing the α3 and β2 subunits. Its unique properties make it a significant subject of research in neurobiology and pharmacology, particularly concerning its effects on dopamine release and potential therapeutic applications in addiction and neurodegenerative diseases.
Alpha-Conotoxin MII is classified as a conopeptide, a type of peptide derived from cone snail venom. It consists of 16 amino acids and is synthesized naturally by the Conus magus species. The classification of alpha-conotoxins is based on their structure and the specific nicotinic acetylcholine receptor subtypes they target. Alpha-Conotoxin MII specifically interacts with nicotinic acetylcholine receptors that contain α3 and β2 subunits, making it a selective antagonist for these receptor types .
The synthesis of alpha-Conotoxin MII acetate primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Alpha-Conotoxin MII has a well-defined three-dimensional structure characterized by its disulfide bonds, which stabilize its conformation. The specific arrangement of amino acids contributes to its binding affinity for nicotinic acetylcholine receptors.
Alpha-Conotoxin MII exerts its effects primarily through competitive inhibition at nicotinic acetylcholine receptors containing α3 and β2 subunits.
Alpha-Conotoxin MII has several scientific uses:
Alpha-Conotoxin MII (α-CTx MII), a 16-amino acid peptide isolated from Conus magus venom, exhibits nanomolar affinity for specific neuronal nicotinic acetylcholine receptor (nAChR) subtypes. It potently inhibits α3β2 and α6-containing (α6β2) nAChRs with IC₅₀ values ranging from 0.5 to 3.5 nM in heterologous expression systems like *Xenopus oocytes [6] [7]. This toxin binds to two distinct populations of α6β2* nAChRs in rodent striatum: α4α6β2β3 and α6β2β3 subtypes, as confirmed by membrane binding assays and studies using nAChR subunit-null mutant mice [1] [8]. Both receptor populations display similar pharmacological profiles, with monophasic inhibition curves for most nicotinic ligands [1]. Functionally, α-CTx MII-sensitive receptors modulate dopamine release in the nucleus accumbens shell, influencing motivation for nicotine self-administration in rodent models [2].
Table 1: Binding Affinities of α-Conotoxin MII at nAChR Subtypes
nAChR Subtype | IC₅₀ (nM) | Selectivity Ratio | Experimental System |
---|---|---|---|
α3β2 | 0.5 - 3.5 | 1 (Reference) | Xenopus oocytes |
α6/α3β2β3 | 1.2* | >1000 vs. α3β2 | Xenopus oocytes |
α4β2 | >1000 | >200 | Radioligand binding |
α3β4 | >1000 | >200 | Functional electrophysiology |
Modified α-CTx MII analog (MII[S4A,E11A,L15A]) [9]
The β3 subunit critically influences α-CTx MII sensitivity. In striatal dopaminergic terminals, β3-containing nAChRs (e.g., α6β2β3) exhibit enhanced functional responses to nicotine compared to β3-lacking subtypes. Gene deletion studies reveal that β3 subunit incorporation lowers the EC₅₀ for nicotine-induced dopamine release by 10-fold. Specifically:
The >200-fold selectivity of α-CTx MII for α3β2 over α4β2 nAChRs arises from specific interactions within the ligand-binding pocket. Alanine scanning mutagenesis identifies Glu²⁰ and Leu¹⁵ in α-CTx MII as critical for α3β2 blockade. Substitution at these positions reduces potency by 100-500-fold [7]. Complementary mutagenesis of nAChR subunits reveals that non-conserved residues in the α3 subunit determine high-affinity binding. Specifically:
Table 2: Key Residues Governing α-CTx MII Selectivity
Target | Residue | Effect of Mutation | Proposed Interaction |
---|---|---|---|
α-CTx MII | Glu¹¹ | ↓ Potency 500-fold (α3β2) | Salt bridge with β2 subunit |
α3 nAChR subunit | Trp⁵³ | ↓ MII affinity 100-fold | Hydrophobic pocket for MII Leu¹⁵ |
α6 nAChR subunit | Glu¹⁵² | ↓ Sensitivity to MII analogs (IC₅₀ >1000 nM) | Hydrogen bonding with toxin |
β2 nAChR subunit | Lys⁵⁷ | ↓ MII affinity in α3β2 complexes | Electrostatic repulsion with Arg¹⁰ |
β subunit identity (β2 vs. β4) dictates α-CTx MII binding through divergent residues near the ligand-binding interface. In α3β4 nAChRs, β4 Lys⁵⁷ creates electrostatic repulsion with α-CTx MII Arg¹⁰, reducing affinity. Conversely, β2 contains smaller residues (e.g., Val⁵⁷) permitting toxin access [4] [6]. Structural modeling of α-CTx MII bound to AChBP homologs predicts that the β subunit contributes to a triad pharmacophore involving:
Table 3: β Subunit Influence on α-CTx MII Pharmacology
Parameter | β2-Containing nAChRs | β4-Containing nAChRs |
---|---|---|
α-CTx MII IC₅₀ | 0.5 - 3.5 nM | >1000 nM |
Key β Subunit Residue | Val⁷⁷ / Ile¹⁰⁹ | Lys⁵⁷ / Glu⁷⁷ |
Effect on Binding Pocket | Hydrophobic cleft | Charged barrier |
Agonist EC₅₀ (Nicotine) | 0.03 - 0.6 μM | 10 - 100 μM |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1